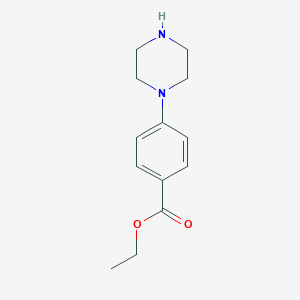

4-(Piperazin-1-il)benzoato de etilo

Descripción general

Descripción

Ethyl 4-(piperazin-1-yl)benzoate, or EPB, is an organic compound widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents, such as ethanol and methanol. EPB has a variety of applications in research, including as a reagent for enzymatic and chemical synthesis, as a model substrate for enzyme studies, and as a ligand for receptor binding assays. In addition, EPB has been used in a number of biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Síntesis Química

El 4-(piperazin-1-il)benzoato de etilo es un compuesto químico con la fórmula empírica C13H18N2O2 . Sirve como un intermedio útil en la síntesis de varios compuestos orgánicos novedosos como amidas, sulfonamidas, azetidinonas e imidazolinonas .

Evaluación de la Actividad Biológica

En un estudio, el this compound se usó como compuesto guía para diseñar compuestos de benzoato. Los nuevos compuestos diana diseñados se evaluaron mediante pruebas de anestesia superficial, anestesia por infiltración, anestesia de bloqueo y toxicidad aguda .

Anestésicos Locales

Los resultados de los experimentos de actividad biológica demostraron que el this compound tenía un buen efecto anestésico local . Los anestésicos locales actúan sobre las terminaciones nerviosas y los troncos nerviosos y pueden bloquear reversiblemente la conducción de los impulsos nerviosos .

Actividad Antifúngica

Algunos compuestos derivados del this compound se han probado para su actividad antifúngica. Sin embargo, los resultados revelan que estos compuestos no tienen actividad antifúngica contra ciertas cepas .

Actividad Antitumoral

Los compuestos derivados de piperazina, incluido el this compound, se han aplicado en una serie de áreas terapéuticas diferentes, incluida la antitumoral .

Actividad Antidepresiva

Los compuestos derivados de piperazina, incluido el this compound, se han utilizado en el tratamiento de la depresión .

Actividad Antiviral

Los compuestos derivados de piperazina, incluido el this compound, se han utilizado en el tratamiento de infecciones virales .

Respuesta al Daño del ADN

Se observó que los compuestos derivados del this compound aumentaron la fosforilación de H2AX en células MCF-7, que es un marcador de la respuesta al daño del ADN

Safety and Hazards

Mecanismo De Acción

Target of Action

Ethyl 4-(piperazin-1-yl)benzoate is a unique chemical compound with potential biological activity . . It’s worth noting that piperazine derivatives have been reported to interact with various targets, including sodium ion channels and D2 and 5-HT2A receptors

Mode of Action

Based on the known actions of similar piperazine derivatives, it can be hypothesized that this compound may interact with its targets, potentially altering their function and leading to changes at the cellular level .

Result of Action

Based on the potential targets and modes of action discussed above, it can be hypothesized that this compound may have effects on cellular signaling or neurotransmission .

Propiedades

IUPAC Name |

ethyl 4-piperazin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEHTFFLOHTFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375604 | |

| Record name | ethyl 4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80518-57-6 | |

| Record name | ethyl 4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80518-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one](/img/structure/B30438.png)

![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B30486.png)

![N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide](/img/structure/B30487.png)